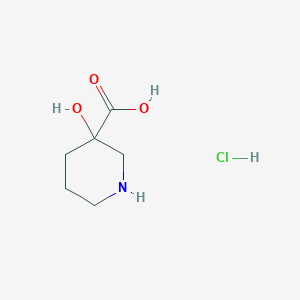

3-Hydroxypiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-hydroxypiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-5(9)6(10)2-1-3-7-4-6;/h7,10H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSSOESCUDGKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059933-10-5 | |

| Record name | 3-hydroxypiperidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation and Chiral Resolution Route (Based on CN105439939A)

This method synthesizes (S)-N-Boc-3-hydroxypiperidine, a key intermediate, via a three-step process:

| Step | Process Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1. Hydrogenation | 3-hydroxypyridine is hydrogenated to 3-hydroxypiperidine using rhodium on carbon catalyst | 4–6 MPa H₂ pressure, 80–100°C, 32–60 hours, 0.5–2% Rh/C catalyst (by weight) | Yield: ~81–96% |

| 2. Chiral Resolution | 3-hydroxypiperidine is refluxed with D-pyroglutamic acid in 95% ethanol to form (S)-3-hydroxypiperidine D-pyroglutamate salt | Molar ratio 3-hydroxypiperidine:D-pyroglutamic acid = 1:0.55–0.6, reflux followed by cooling to -5°C | Solid separated by filtration; chiral resolution achieved |

| 3. Boc Protection & Purification | The resolved salt reacts with di-tert-butyl dicarbonate (BOC anhydride) under alkaline conditions | 20–30°C, 3–6 hours; extraction with ethyl acetate, drying, concentration, recrystallization | Yield: ~97%; ensures product purity |

- High yield and purity.

- Use of recyclable, low-cost resolving agent (D-pyroglutamic acid).

- Optimized reaction conditions reduce production cost.

- Hydrogenation is carried out in an autoclave with rhodium catalyst.

- After hydrogenation, filtration and vacuum distillation isolate 3-hydroxypiperidine.

- The Boc protection step includes aqueous workup and solvent extraction to isolate the protected amine intermediate.

Direct Hydrolysis and Chiral Resolution in Concentrated Hydrochloric Acid (Based on CN106831540A)

This method prepares (S)-3-piperidine carboxylic acid hydrochloride directly from 3-piperidine formamide or its hydrochloride salt, avoiding chiral resolving agents and N-protection steps:

| Step | Process Description | Conditions | Notes |

|---|---|---|---|

| 1. Hydrolysis & Chiral Resolution | 3-piperidine formamide hydrochloride salt is reacted in concentrated hydrochloric acid (28–35% w/w) | Temperature: 60–65°C; mass ratio formamide salt:acid = 1:4; reaction time optimized for hydrolysis and chiral resolution | Simultaneous hydrolysis and chiral resolution; S-enantiomer content 60–95% (preferably 73–77%) |

| 2. Neutralization & Isolation | Reaction mixture is neutralized with alkali solution (KOH/NaOH in methanol) at low temperature (<10°C) to pH 6.5–7.5 | Alkali mass ratio KOH/NaOH:methanol = 1:(3–8), preferably 1:4; temperature control critical to avoid racemization | Product precipitates as (S)-3-piperidine carboxylic acid hydrochloride |

| 3. Purification | Concentration under reduced pressure below 30°C, addition of methanol and precipitating agents (ethanol or ethanol/petroleum ether 1:1 v/v) | Stirring and filtration to isolate pure product | Simple post-processing, high atom economy, low cost |

- Avoids use of chiral resolving agents.

- No need for N-protection/deprotection steps.

- Simple operation and low production cost.

- High atom economy and minimized racemization risk by temperature control.

Comparative Analysis of Preparation Methods

| Feature | Hydrogenation & Boc Protection Route | Direct Hydrolysis in HCl Route |

|---|---|---|

| Starting Material | 3-hydroxypyridine | 3-piperidine formamide hydrochloride salt |

| Key Catalyst/Reagents | Rhodium on carbon, D-pyroglutamic acid, di-tert-butyl dicarbonate | Concentrated hydrochloric acid, alkali methanol solution |

| Chiral Resolution | Via salt formation with D-pyroglutamic acid | Achieved during hydrolysis in HCl |

| Protection/Deprotection | Required (Boc protection) | Not required |

| Reaction Conditions | High pressure hydrogenation (4–6 MPa), moderate temperature (80–100°C) | Moderate temperature (60–65°C), acidic hydrolysis |

| Yield | High (up to 97% for Boc intermediate) | Good, with high enantiomeric purity (S-configuration 73–77%) |

| Purification | Extraction, recrystallization | Simple concentration and precipitation |

| Cost & Complexity | Higher catalyst cost, multiple steps | Lower cost, simpler process |

| Scalability | Industrially feasible with catalyst recycling | Industrially feasible with simple reagents |

Summary of Research Findings

- The hydrogenation route is well-established for producing enantiomerically pure intermediates with high yield and purity, suitable for further derivatization.

- The direct hydrolysis method offers a streamlined synthetic route, reducing steps and costs, suitable for large-scale production where simplicity and economy are prioritized.

- Temperature control and reaction time are critical parameters in both methods to maximize yield and minimize racemization.

- Use of recyclable resolving agents and catalysts enhances sustainability and economic viability.

Data Table: Key Reaction Parameters

| Parameter | Hydrogenation & Boc Route | Direct Hydrolysis Route |

|---|---|---|

| Catalyst | 0.5–2% Rhodium on carbon | None |

| Hydrogen Pressure | 4–6 MPa | N/A |

| Temperature | 80–100°C (hydrogenation) | 60–65°C (hydrolysis) |

| Reaction Time | 32–60 h (hydrogenation), 3–6 h (Boc protection) | Variable, optimized for hydrolysis |

| Resolving Agent | D-pyroglutamic acid (molar ratio 1:0.55–0.6) | None (chiral resolution in situ) |

| Extraction Solvent | Ethyl acetate | Methanol, ethanol/petroleum ether |

| Yield | Up to 97% (Boc intermediate) | High, with 73–77% S-enantiomer |

| pH Control | Alkaline for Boc protection | Neutralization to pH 6.5–7.5 |

| Purification | Recrystallization | Precipitation and filtration |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

3-Hydroxypiperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

- Stereochemistry : Enantiomers like (R)- and (S)-forms exhibit distinct biological activities due to chiral recognition in targets .

- Biological Targeting : Pyrimidinyl and benzothiazolyl substituents (e.g., 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid HCl) enable interactions with nucleotide-binding domains in enzymes .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., 3-Piperidinecarboxylic acid, CAS 498-95-3) .

- Stability : Acidic stability varies; for example, nicardipine hydrochloride (a dihydropyridine derivative) shows pH-dependent degradation, suggesting similar sensitivity in piperidine hydrochlorides .

- Purity : Commercial grades of analogues like 6-(trifluoromethyl)piperidine-3-carboxylic acid HCl are available at ≥95% purity, critical for reproducibility in drug development .

Biological Activity

3-Hydroxypiperidine-3-carboxylic acid hydrochloride, a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a carboxylic acid moiety, contributing to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a ligand for various enzymes and receptors. The compound's hydroxyl and carboxylic acid groups facilitate interactions with protein targets, modulating their activity through non-covalent bonding.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. For instance, compounds derived from piperidine structures have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of 3-hydroxypiperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s. These inhibitors are crucial for enhancing cholinergic neurotransmission and have shown potential in improving cognitive function in animal models .

3. Antimicrobial Activity

Studies have reported that piperidine derivatives display antimicrobial properties against various pathogens. The presence of the hydroxyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains.

Case Study 1: Anticancer Activity

A recent investigation focused on a series of piperidine derivatives, including this compound, which were synthesized and evaluated for their anticancer potential. The study revealed that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) analysis indicated that modifications at the nitrogen atom within the piperidine ring were critical for enhancing biological activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Hydroxypiperidine-3-carboxylic Acid | 15.2 | FaDu (hypopharyngeal) |

| Bleomycin | 20.5 | FaDu (hypopharyngeal) |

Case Study 2: Neuroprotective Effects

In another study assessing the neuroprotective effects of piperidine derivatives, researchers found that this compound significantly inhibited AChE activity in vitro, demonstrating potential for treating Alzheimer's disease.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| 3-Hydroxypiperidine-3-carboxylic Acid | 70% | 65% |

| Donepezil (reference) | 80% | 75% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-hydroxypiperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Synthesis Methods :

- Cyclization of Precursors : Piperidine ring formation often employs cyclization of acyclic or cyclic intermediates under acidic or basic conditions. For example, cyclization of γ-lactam derivatives or amino alcohols with carboxylic acid groups can yield the piperidine scaffold .

- Functionalization : Post-cyclization, hydroxyl and carboxylic acid groups are introduced via oxidation or substitution. Hydrochloride salt formation is achieved by reacting the free base with HCl in a polar solvent (e.g., ethanol or water) to enhance crystallinity .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Primary Techniques :

- NMR Spectroscopy : - and -NMR confirm the piperidine ring structure, hydroxyl group position, and carboxylic acid proton environment. For example, a singlet at δ 3.5–4.0 ppm may indicate hydroxyl proton resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] = 194.08 for CHNO·HCl) and detects impurities .

- Supplementary Methods :

- X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., hydrochloride counterion position) .

- HPLC with UV Detection : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and aqueous/organic mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-hydroxypiperidine-3-carboxylic acid derivatives?

- Data Analysis Strategies :

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 3-hydroxyphenyl vs. bromophenyl groups) to isolate the hydroxyl group’s role in receptor binding .

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer for solubility, 37°C for enzyme assays). Discrepancies in IC values may arise from differences in assay protocols or salt form stability .

- Case Study : In dopamine receptor studies, the hydrochloride salt’s improved solubility may enhance apparent affinity compared to free base forms, necessitating explicit salt-form documentation .

Q. What methodologies optimize enantiomeric purity in chiral derivatives of this compound?

- Chiral Resolution Techniques :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences >2 min indicate baseline separation .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during cyclization or hydroxylation steps to control stereochemistry .

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical models?

- Physicochemical Profiling :

- Solubility Testing : Compare free base and hydrochloride salt solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically show 5–10× higher solubility due to ionic dissociation .

- Bioavailability Studies : In rodent models, administer equimolar doses of both forms and measure plasma concentrations via LC-MS/MS. Hydrochloride salts often exhibit faster absorption (T <1 hr) due to enhanced dissolution .

Methodological Guidelines

Q. Designing stable formulations for in vivo studies: What excipients are compatible with this compound?

- Excipient Selection :

- Aqueous Buffers : Use phosphate-buffered saline (PBS) for intravenous administration. Avoid carbonate buffers (pH >8.0) to prevent free base precipitation .

- Lyophilization Stabilizers : Add trehalose (5% w/v) or mannitol (3% w/v) to prevent degradation during freeze-drying. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. What computational tools predict the metabolic fate of this compound?

- In Silico Modeling :

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (-1.2 to 0.5), plasma protein binding (70–85%), and CYP450 metabolism sites (e.g., hydroxyl group glucuronidation) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with hepatic enzymes (e.g., UGT1A9) to identify potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.